molecular formula C11H11BrN2O2 B2357841 6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4'-oxane]-2-one CAS No. 1190862-19-1

6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4'-oxane]-2-one

Cat. No.: B2357841
CAS No.: 1190862-19-1
M. Wt: 283.125
InChI Key: DZBCOTMGAYKEGD-UHFFFAOYSA-N
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Description

6-Bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4’-oxane]-2-one is a complex organic compound characterized by its unique spiro structure, which includes a bromine atom and a fused pyrrolo-pyridine ring system. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

6-Bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4’-oxane]-2-one has several applications in scientific research:

Safety and Hazards

The compound is classified as having acute toxicity (oral), causing serious eye damage, skin irritation, and may cause respiratory irritation . The safety pictograms associated with it are GHS05, GHS07 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4’-oxane]-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor pyrrolo[3,2-b]pyridine compound, followed by spirocyclization to form the oxane ring. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4’-oxane]-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and more complex spirocyclic compounds .

Mechanism of Action

The mechanism of action of 6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4’-oxane]-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromine atom and spiro structure play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4’-oxane]-2-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c12-7-5-8-9(13-6-7)11(10(15)14-8)1-3-16-4-2-11/h5-6H,1-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBCOTMGAYKEGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C3=C(C=C(C=N3)Br)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared according to procedure J using ethyl 4-(5-bromo-3-nitropyridin-2-yl)tetrahydro-2H-pyran-4-carboxylate (250 mg, 0.724 mmol), AcOH (4 mL) and Fe powder (202 mg, 3.62 mmol) and heating the mixture at 100° C. for 2 h. After purification 6′-bromo-2,3,5,6-tetrahydrospiro[pyran-4,3′-pyrrolo[3,2-b]pyridin]-2′(1′H)-one was obtained.
Name
ethyl 4-(5-bromo-3-nitropyridin-2-yl)tetrahydro-2H-pyran-4-carboxylate
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
202 mg
Type
catalyst
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Three

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